

astringin NF-κB inhibition comparative study

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Compound Focus: Astringin

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Comparative Experimental Data on Astringin

The table below summarizes the key experimental findings from recent studies on **Astringin's** bioactivity.

Study Model	Inducing Agent	Key Targets/Pathways Affected	Reported Outcomes	Citation
In Vitro (A549 lung cells)	LPS	↓ PI3K/AKT/NF-κB pathway; ↓ ROS; ↓ TNF-α, IL-1β, IL-6	Protected against LPS-induced oxidative stress and inflammation. [1]	
In Vivo (Rat model)	Chromium (Cr)	↓ TLR4/MyD88 & HMGB1/RAGE pathways; ↓ NF-κB; ↓ ROS; ↑ Antioxidants (SOD, CAT, GPx)	Alleviated nephrotoxicity, reduced oxidative stress and cellular apoptosis. [2]	
In Silico (Molecular Docking)	N/A	Predicted binding to NF-κB2 p100/RelB complex via hydrogen bonds and hydrophobic interactions.	Suggested inhibition of the non-canonical NF-κB pathway. [2]	

Detailed Experimental Protocols

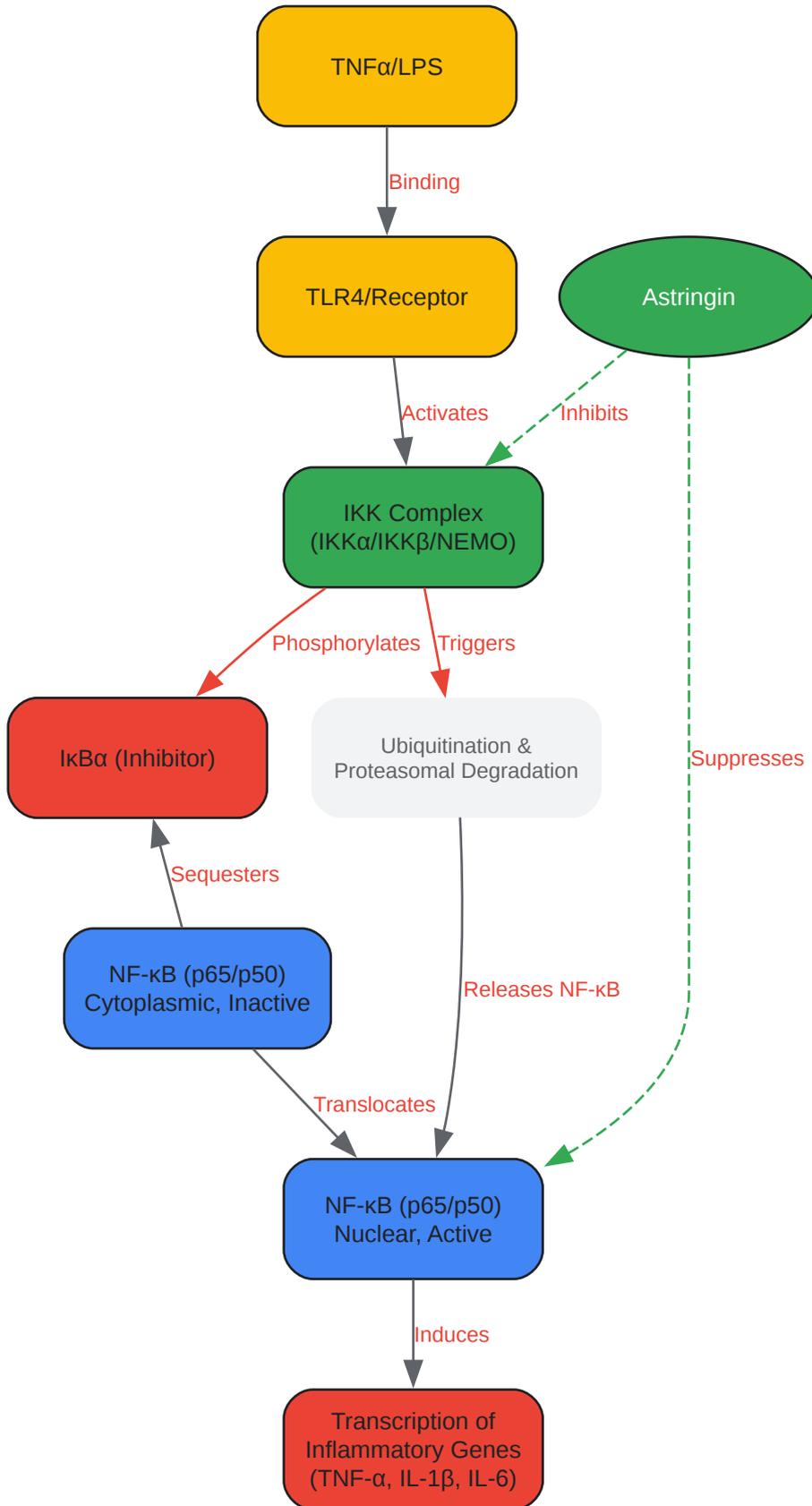
For researchers interested in replicating these studies, here is a detailed breakdown of the key methodologies used.

- In Vitro Model of Lung Injury [1]
 - **Cell Line:** Used human **A549 lung epithelial cells**.
 - **Induction of Injury:** Treated with **Lipopolysaccharide (LPS)** to induce inflammation and oxidative stress.
 - **Astringin Treatment:** Cells were pre-treated or co-treated with **Astringin**.
 - **Viability Assay:** **Cell Counting Kit-8 (CCK-8)** was used to assess cell viability and ensure **Astringin** was non-toxic at tested concentrations.
 - **ROS Measurement:** **DCFH-DA fluorescence probe** was used to measure intracellular ROS levels.
 - **Cytokine Analysis:** **Enzyme-Linked Immunosorbent Assay (ELISA)** was used to quantify the levels of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) in the culture supernatant.
 - **Protein Expression:** **Western Blotting** was performed to analyze the protein expression levels of key components in the PI3K/AKT/NF- κ B pathway.
- In Vivo Model of Nephrotoxicity [2]
 - **Animals:** **Wistar rats** were used in the study.
 - **Induction of Toxicity:** Nephrotoxicity was induced by administering **Potassium Dichromate** (a source of Cr (VI)) via intraperitoneal injection at a dose of 8 mg/kg/day for 21 days.
 - **Astringin Treatment:** **Astringin** was administered orally at three different doses (2.5, 5, and 10 mg/kg/day) for the same duration.
 - **Gene Expression Analysis:** **Quantitative Real-Time PCR (qRT-PCR)** was used to measure the mRNA expression of genes related to the TLR4/MyD88, HMGB1/RAGE, and NF- κ B pathways.
 - **Oxidative Stress Markers:** The levels of **Reactive Oxygen Species (ROS)** and activities of antioxidant enzymes like **Superoxide Dismutase (SOD)**, **Catalase (CAT)**, and **Glutathione Peroxidase (GPx)** were measured in renal tissue using commercial assay kits.
 - **Histopathological Examination:** Kidney tissues were subjected to **H&E (Hematoxylin and Eosin) staining** to observe morphological changes and assess tissue damage.

NF- κ B Signaling Pathway and Astringin's Role

The diagram below illustrates the canonical NF- κ B signaling pathway, which is a primary target of **Astringin**'s anti-inflammatory action.

Canonical NF-κB Signaling Pathway



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Astringin exerts its effects by targeting multiple steps in the NF- κ B pathway. It has been shown to **inhibit the activity of the IKK complex**, which prevents the phosphorylation and subsequent degradation of the inhibitor I κ B α [1]. Furthermore, **Astringin** can **suppress the nuclear translocation and DNA-binding activity of NF- κ B**, thereby reducing the transcription of pro-inflammatory genes [2] [1]. Its antioxidant properties also contribute to this effect by reducing the ROS that can activate NF- κ B signaling [2] [1].

Research Implications and Future Directions

The current evidence strongly positions **Astringin** as a promising multi-target anti-inflammatory agent. Its ability to simultaneously modulate oxidative stress and key inflammatory pathways like PI3K/AKT/NF- κ B and TLR4/MyD88 is particularly noteworthy [2] [1]. However, to advance its therapeutic potential, future research should focus on:

- **Comparative Efficacy:** Directly comparing **Astringin's** potency and mechanism with other well-known natural NF- κ B inhibitors like resveratrol or curcumin.
- **ADME Profiling:** Conducting detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.
- **Disease-Specific Models:** Expanding research into other relevant disease models, particularly those involving chronic inflammation.

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References

1. Astringin protects LPS-induced toxicity by suppressing ... [pubmed.ncbi.nlm.nih.gov]
2. Pharmacotherapeutic role of astringin against chromium ... [sciencedirect.com]

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